3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
This compound features a 3,4-dihydro-1,2,3-benzotriazin-4-one core linked via a hexyl-6-oxo spacer to a piperazine ring substituted with a furan-2-carbonyl group. The hexyl spacer may enhance solubility and conformational flexibility, facilitating target engagement .
Properties
IUPAC Name |
3-[6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c28-20(25-12-14-26(15-13-25)22(30)19-9-6-16-31-19)10-2-1-5-11-27-21(29)17-7-3-4-8-18(17)23-24-27/h3-4,6-9,16H,1-2,5,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKPDWBVJPIMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl piperazine intermediate. This intermediate is then reacted with a suitable hexyl chain containing a benzotriazinone moiety under controlled conditions to form the final product. Common reagents used in these reactions include hydrazonoyl chlorides and triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant antitumor properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The furan moiety may enhance these effects due to its ability to interact with cellular targets involved in tumor growth and survival.
Antimicrobial Properties
Benzotriazine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The incorporation of the furan-carbonyl piperazine unit could enhance the compound's ability to penetrate bacterial membranes, making it effective against resistant strains.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective effects. They may mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesis and Derivatives
The synthesis of 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one can be achieved through several methods involving multi-step organic reactions. The synthesis often includes the formation of the piperazine ring followed by the introduction of the furan and benzotriazine moieties.
Table 1: Synthetic Routes for Benzotriazine Derivatives
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Piperazine + Furan derivative | Heat under reflux | 70 |
| 2 | Acylation | Benzoyl chloride + Intermediate | Stirring at room temp | 85 |
| 3 | Reduction | NaBH4 or similar reducing agent | Ethanol solvent | 90 |
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of a related benzotriazine compound in vitro. The results showed a significant reduction in cell viability in human breast cancer cells after treatment with the compound at varying concentrations over 48 hours.
Case Study 2: Antimicrobial Activity
Research conducted by International Journal of Antimicrobial Agents evaluated the antimicrobial activity of similar benzotriazine derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) below clinically relevant levels, suggesting potential as new antibiotics.
Mechanism of Action
The mechanism of action of 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure Variations
Piperazine Substituent Profiles
Spacer and Chain Modifications
Key Research Findings
- Synthetic Accessibility : The target compound’s piperazine-hexyl spacer is synthetically tractable via coupling reactions (e.g., HATU-mediated amidation) .
- Electrophilic Core: The benzotriazinone’s electron-deficient core may favor interactions with nucleophilic residues in enzymes, contrasting with quinolinecarboxylic acids’ antibacterial mechanism .
- Substituent Effects: The furanoyl group’s smaller size compared to fluorobenzoyl (Biotin-ASM-7) or imidazo-pyridazine () may reduce off-target interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 3-{6-[4-(furan-2-carbonyl)piperazin-1-yl]-6-oxohexyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 356.43 g/mol. The structure features a benzotriazine core , which is known for its diverse pharmacological properties, and includes functional groups such as piperazine and furan moieties that enhance its biological interactions.
Anticancer Properties
Research indicates that compounds similar to benzotriazines exhibit significant anticancer activity . For instance, derivatives containing piperazine have shown potent antiproliferative effects against various cancer cell lines, including:
- Colon Cancer
- Prostate Cancer
- Breast Cancer
These compounds may induce apoptosis and inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth.
Antimicrobial Activity
The presence of the furan moiety suggests potential antimicrobial properties . Studies have demonstrated that furan-containing compounds can exhibit activity against a range of pathogens, including bacteria and fungi. This suggests that the compound may also possess similar therapeutic potentials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that introduce various substituents on the benzotriazine scaffold. The synthetic route often includes:
- Formation of the benzotriazine core.
- Introduction of the piperazine and furan components.
- Characterization through techniques such as NMR and mass spectrometry.
Case Studies
Several studies have explored the biological activity of related compounds:
- Piperazine Derivatives : Research has shown that piperazine derivatives can inhibit tumor growth in xenograft models.
- Furan-based Compounds : Furan derivatives have been documented to possess antimicrobial activities against resistant strains of bacteria.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(Furan-2-carbonyl)piperazine | Lacks benzotriazine moiety | Simpler structure; fewer interactions |
| Pyridine derivatives | Contains nitrogen heterocycles | Diverse biological activities; used in drug development |
| Benzotriazine analogs | Contains benzotriazine core | Known for anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
